molecular formula C25H23N5O2S B295847 5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295847
M. Wt: 457.5 g/mol
InChI Key: DRAHEQGDDYDJAW-OIYMOPNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the thiadiazolopyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that this compound exerts its biological activity by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce oxidative stress and neuronal damage in vitro and in vivo. Furthermore, this compound has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its diverse biological activities, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound include its limited solubility in aqueous solutions and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. These include the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of novel derivatives with improved biological activity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to optimize its pharmacokinetic properties and explore its molecular targets. Overall, this compound represents a promising avenue for the development of novel therapeutics.

Synthesis Methods

The synthesis of 5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-propyl-4,5-dihydrothiazole-4-carbaldehyde with 2-phenylethylamine and indole-3-carboxaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 2-mercapto-5,6-dihydro-4H-1,3-thiazine to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have demonstrated the anti-cancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. Furthermore, this compound has shown potential as a neuroprotective agent by inhibiting oxidative stress and reducing neuronal damage.

Properties

Molecular Formula

C25H23N5O2S

Molecular Weight

457.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23N5O2S/c1-2-8-22-28-30-23(26)20(24(31)27-25(30)33-22)15-17-16-29(21-12-7-6-11-19(17)21)13-14-32-18-9-4-3-5-10-18/h3-7,9-12,15-16,26H,2,8,13-14H2,1H3/b20-15-,26-23?

InChI Key

DRAHEQGDDYDJAW-OIYMOPNQSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1

Origin of Product

United States

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